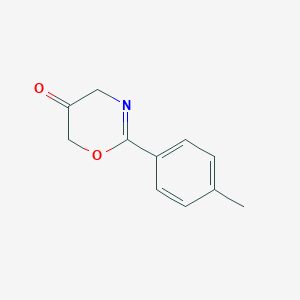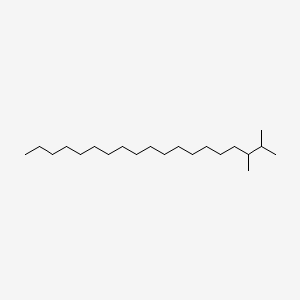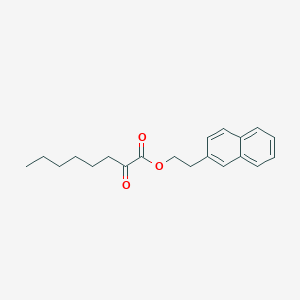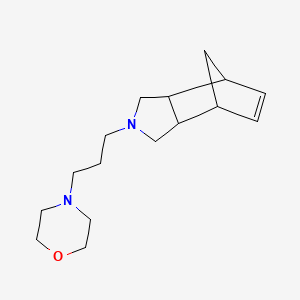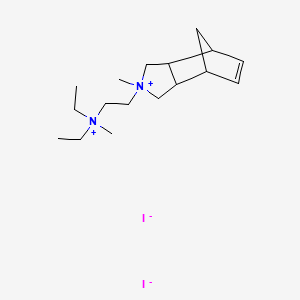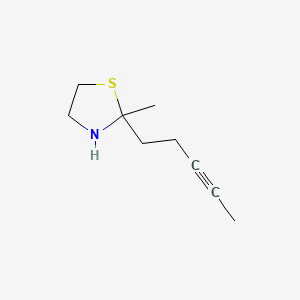![molecular formula C8H11N5 B14441118 6-Butyltetrazolo[1,5-a]pyrimidine CAS No. 75495-15-7](/img/structure/B14441118.png)
6-Butyltetrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Butyltetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the family of tetrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a tetrazole ring fused to a pyrimidine ring, with a butyl group attached to the sixth position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . For 6-Butyltetrazolo[1,5-a]pyrimidine, a common synthetic route involves the reaction of benzaldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a hexamethylenetetramine-based ionic liquid/MIL-101 (Cr) metal-organic framework as a recyclable catalyst .
Industrial Production Methods: Industrial production methods for tetrazolo[1,5-a]pyrimidines often focus on optimizing yield and reaction conditions. The use of heterogeneous catalysts, such as HMTA-BAIL@MIL-101 (Cr), allows for high yields and short reaction times, making the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 6-Butyltetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted tetrazolo[1,5-a]pyrimidines.
Aplicaciones Científicas De Investigación
6-Butyltetrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activity, it is being explored for its potential as an anticancer agent.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Butyltetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, its anticancer activity is believed to be due to its ability to interfere with DNA synthesis and repair mechanisms, leading to cell death .
Comparación Con Compuestos Similares
6-Butyltetrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and have been studied for their anticancer and enzyme inhibitory activities.
Triazolo[1,5-a]pyrimidines: These compounds also have a fused ring structure and exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the butyl group, which can influence its biological activity and reactivity compared to other tetrazolo[1,5-a]pyrimidines.
Propiedades
Número CAS |
75495-15-7 |
|---|---|
Fórmula molecular |
C8H11N5 |
Peso molecular |
177.21 g/mol |
Nombre IUPAC |
6-butyltetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H11N5/c1-2-3-4-7-5-9-8-10-11-12-13(8)6-7/h5-6H,2-4H2,1H3 |
Clave InChI |
YOCIRKWUKWJCDV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CN2C(=NN=N2)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



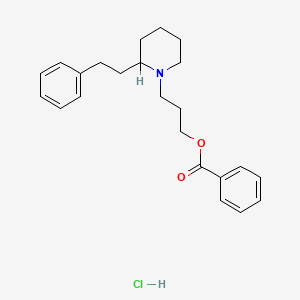
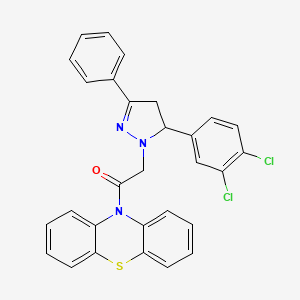
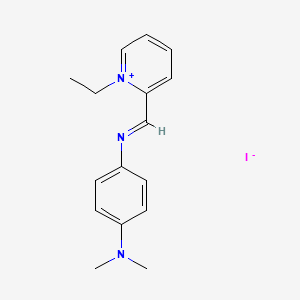
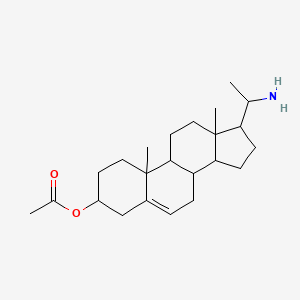
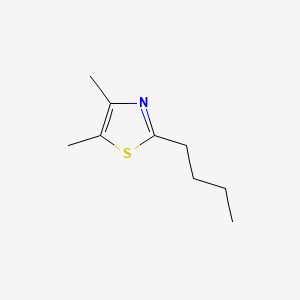
![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
